4-(Methylsulfonyl)pyridin-2-amine
Overview
Description
4-(Methylsulfonyl)pyridin-2-amine is an organic compound with the molecular formula C6H8N2O2S It is a derivative of pyridine, a basic heterocyclic organic compound
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit cox-1 and cox-2 enzymes , which play a crucial role in inflammation and pain signaling.
Mode of Action
If it acts similarly to related compounds, it may inhibit the activity of COX enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain .
Biochemical Pathways
If it acts like related compounds, it may affect the arachidonic acid pathway by inhibiting COX enzymes, leading to a decrease in prostaglandin synthesis .
Result of Action
If it acts like related compounds, it may lead to a reduction in inflammation and pain due to decreased prostaglandin production .
Biochemical Analysis
Biochemical Properties
4-(Methylsulfonyl)pyridin-2-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the conversion of arachidonic acid to inflammatory mediators . The interaction of this compound with COX-2 involves the formation of hydrogen bonds within the active site, leading to enzyme inhibition . This inhibition is crucial in reducing inflammation, pain, and fever caused by prostaglandins.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of COX-2 by this compound leads to a decrease in the production of prostaglandins, which are key mediators of inflammation . This reduction in prostaglandin levels can alter gene expression patterns and affect cellular metabolism, ultimately impacting cell function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of COX-2, forming hydrogen bonds that inhibit the enzyme’s activity . This inhibition prevents the conversion of arachidonic acid to prostaglandin H2, thereby reducing the production of inflammatory mediators. Additionally, this compound may influence other molecular pathways by modulating gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained inhibition of COX-2 and prolonged anti-inflammatory effects . Degradation of the compound over time can lead to a decrease in its efficacy and potential changes in cellular responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits COX-2 activity, reducing inflammation and pain without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including gastrointestinal ulcers and other adverse reactions . These threshold effects highlight the importance of determining optimal dosages for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and effects. The compound’s interaction with COX-2 is a key aspect of its metabolic role, as it inhibits the enzyme’s activity and reduces the production of prostaglandins . Additionally, this compound may affect other metabolic pathways by modulating enzyme activity and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and effects. The compound is transported across cell membranes and distributed to various cellular compartments, where it interacts with target biomolecules . Transporters and binding proteins may facilitate the movement of this compound within cells, influencing its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfonyl)pyridin-2-amine typically involves a multi-step process:
Starting Material Preparation: The synthesis begins with the preparation of 4-bromoacetophenone, which is then reacted with methylsulfonyl chloride in the presence of a base such as sodium hydroxide to form 4-(methylsulfonyl)acetophenone.
Formation of Intermediate: The intermediate 4-(methylsulfonyl)acetophenone is then subjected to a condensation reaction with 2-aminopyridine in the presence of a suitable catalyst to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Methylsulfonyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Methylsulfonyl)pyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: A compound with similar structural features and biological activities.
4-(Methylsulfonyl)phenylboronic acid: Another compound with a methylsulfonyl group, used in different chemical reactions.
Uniqueness
4-(Methylsulfonyl)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit COX enzymes with high selectivity makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-methylsulfonylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-11(9,10)5-2-3-8-6(7)4-5/h2-4H,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXKPDMMYAVGHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=NC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379357-46-6 | |
Record name | 4-methanesulfonylpyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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